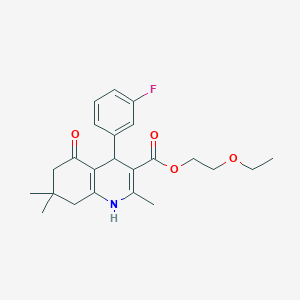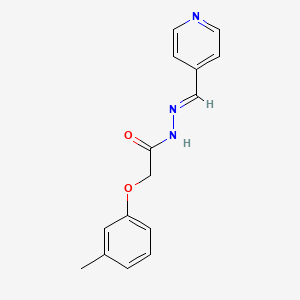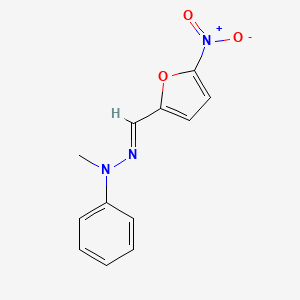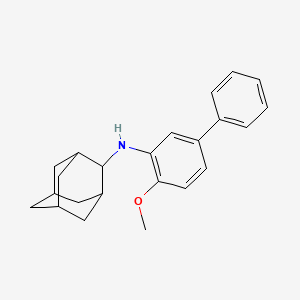![molecular formula C16H16N4O2 B3856650 N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}isonicotinamide](/img/structure/B3856650.png)
N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}isonicotinamide, commonly referred to as ONI-1, is a small molecule inhibitor that has gained attention for its potential use in cancer research.
Mécanisme D'action
ONI-1 works by binding to the active site of SHP-2 and inhibiting its activity. SHP-2 is a critical regulator of cell signaling pathways, and its overexpression has been linked to cancer cell growth and survival. By inhibiting SHP-2, ONI-1 can potentially disrupt these pathways and inhibit cancer cell growth.
Biochemical and Physiological Effects
ONI-1 has been shown to have potent inhibitory activity against SHP-2 in vitro. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, ONI-1 has not been extensively studied for its effects on normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
ONI-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have potent inhibitory activity against SHP-2, making it a potentially useful tool for studying the role of SHP-2 in cancer and other diseases.
However, there are also limitations to using ONI-1 in lab experiments. Its effects on normal cells and tissues have not been extensively studied, and its specificity for SHP-2 may be limited. Additionally, ONI-1 has not been tested in clinical trials, so its potential for use as a therapeutic agent is still unknown.
Orientations Futures
For the use of ONI-1 include studying the role of SHP-2 in cancer and other diseases, developing new SHP-2 inhibitors, and exploring its potential therapeutic use.
Applications De Recherche Scientifique
ONI-1 has been studied extensively for its potential use in cancer research. It has been shown to inhibit the activity of the protein tyrosine phosphatase SHP-2, which is overexpressed in many types of cancer. By inhibiting SHP-2, ONI-1 can potentially disrupt cancer cell signaling pathways and inhibit cancer cell growth.
Propriétés
IUPAC Name |
N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-12(13-5-3-2-4-6-13)19-20-15(21)11-18-16(22)14-7-9-17-10-8-14/h2-10H,11H2,1H3,(H,18,22)(H,20,21)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAXIQRLDBRWQU-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC=NC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)C1=CC=NC=C1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methylphenoxy)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3856567.png)

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3856583.png)




![2-(2-bromo-4-chlorophenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B3856606.png)


![3-fluoro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B3856620.png)

![4-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3856646.png)
![N'-[4-(benzyloxy)-2-methoxybenzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B3856655.png)